molecular formula C21H36N4O8 B1674464 Laninamivir octanoate CAS No. 203120-46-1

Laninamivir octanoate

Cat. No.: B1674464
CAS No.: 203120-46-1
M. Wt: 472.5 g/mol
InChI Key: UKTIJASCFRNWCB-RMIBSVFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laninamivir octanoate is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. It is a prodrug of laninamivir, which is converted into its active form in the lungs. This compound is administered via inhalation and has been approved for use in Japan since 2010 .

Mechanism of Action

Target of Action

Laninamivir octanoate primarily targets the neuraminidase (NA) enzyme of the influenza virus . NA is a key enzyme that facilitates the release of progeny viruses from infected cells, and its inhibition can prevent the spread of the virus .

Mode of Action

This compound acts by selectively and irreversibly inhibiting viral neuraminidase . By binding to the active site of this enzyme, it prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells . This inhibition blocks the release of the virus from infected cells, thereby limiting the spread of infection .

Biochemical Pathways

This compound is an octanoyl ester prodrug of the neuraminidase inhibitor laninamivir . After inhaled administration, it undergoes hydrolytic bioactivation in the pulmonary tissue, converting into its pharmacologically active metabolite, laninamivir . This process involves the action of intracellular esterases .

Pharmacokinetics

The median time to reach maximum concentration (tmax) of laninamivir is 4.0 hours, and it slowly declines after reaching peak concentration with a mean half-life (t1/2) of 66.6 to 74.4 hours .

Result of Action

The result of this compound’s action is the inhibition of viral neuraminidase, which prevents the release of progeny viruses from infected cells . This limits the spread of the virus within the host, thereby helping to control the infection .

Action Environment

The effectiveness of this compound can be influenced by the specific type of neuraminidase present in different influenza viruses . For instance, laninamivir and its octanoate prodrug display group-specific preferences to different influenza NAs . They are more effective against group 1 NA with a 150-cavity than group 2 NA with no 150-cavity . This suggests that the structural features of the target enzyme can influence the compound’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Laninamivir octanoate is metabolized to its active metabolite laninamivir, which suppresses the replication of influenza A and B viruses by selectively inhibiting neuraminidase present on the surface of the virus . Laninamivir and its octanoate prodrug display group-specific preferences to different influenza neuraminidases .

Cellular Effects

This compound exhibits clinical efficacy for both treatment and prophylaxis of influenza virus infection, resulting from hydrolytic bioactivation into its pharmacologically active metabolite laninamivir in the pulmonary tissue . It has been demonstrated to be effective against oseltamivir-resistant neuraminidase in vitro .

Molecular Mechanism

This compound is an octanoyl ester prodrug of the neuraminidase inhibitor laninamivir . After administration, it is converted into laninamivir in the lungs . Laninamivir and its octanoate prodrug display group-specific preferences to different influenza neuraminidases, providing the structural basis of their specific action .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound and laninamivir in plasma and urine were well-described by a 2-compartment model for this compound with instantaneous bolus input and first-order elimination . The concentration of laninamivir exceeds the level necessary for virus replication inhibition for at least 5 days .

Dosage Effects in Animal Models

In animal models, this compound at a dose of 0.24 mg/kg showed a similar reduction in virus titer compared to zanamivir at a dose of 0.17 mg/kg .

Metabolic Pathways

This compound is metabolized to its active metabolite laninamivir via the metabolic pathway from this compound in systemic circulation . This metabolic process involves hydrolysis by esterases .

Transport and Distribution

After inhaled administration, this compound is converted into laninamivir in the lungs . Given that this compound is administered as a dry powder formulation containing various particle sizes of this compound, inhaled this compound particles do not necessarily distribute evenly in the respiratory tract .

Preparation Methods

The preparation of laninamivir octanoate involves the synthesis of laninamivir followed by its esterification with octanoic acid. The synthetic route typically includes the following steps:

    Synthesis of Laninamivir:

    Esterification: Laninamivir is then esterified with octanoic acid to form this compound.

Chemical Reactions Analysis

Laninamivir octanoate undergoes several types of chemical reactions, including:

Scientific Research Applications

Laninamivir octanoate has several scientific research applications, including:

Comparison with Similar Compounds

Laninamivir octanoate is compared with other neuraminidase inhibitors such as oseltamivir and zanamivir. While all three compounds inhibit neuraminidase, this compound has a longer duration of action and is effective against oseltamivir-resistant strains. Similar compounds include:

This compound’s unique binding mode and long-lasting effects make it a valuable addition to the arsenal of antiviral drugs.

Properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIJASCFRNWCB-RMIBSVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314719
Record name Laninamivir octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203120-46-1
Record name Laninamivir octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203120-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laninamivir octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laninamivir octanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11888
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laninamivir octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANINAMIVIR OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E026V904RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laninamivir octanoate
Reactant of Route 2
Laninamivir octanoate
Reactant of Route 3
Laninamivir octanoate
Reactant of Route 4
Laninamivir octanoate
Reactant of Route 5
Laninamivir octanoate
Reactant of Route 6
Reactant of Route 6
Laninamivir octanoate
Customer
Q & A

Q1: What is Laninamivir octanoate and what is its mechanism of action?

A1: this compound (LO) is a long-acting neuraminidase inhibitor administered via inhalation. It acts as a prodrug of Laninamivir, its pharmacologically active metabolite. [] Upon reaching the lungs, LO is hydrolyzed to Laninamivir, which then exerts its antiviral effect by binding to the neuraminidase enzyme of influenza A and B viruses. [] This binding inhibits the enzyme's activity, which is crucial for viral replication and release from infected cells. []

Q2: How does Laninamivir interact with the neuraminidase enzyme?

A2: Laninamivir exhibits group-specific preferences for different influenza neuraminidases. [] It demonstrates higher efficacy against group 1 neuraminidases, especially those with a 150-cavity, compared to group 2 neuraminidases. [] This selectivity is attributed to its unique binding mode within the enzyme's active site, which differs between group 1 and group 2 neuraminidases. []

Q3: What are the downstream effects of Laninamivir inhibiting the neuraminidase enzyme?

A3: Inhibiting neuraminidase prevents the release of newly formed viral particles from infected cells, effectively curbing the spread of the virus within the respiratory tract. [, ] This leads to a reduction in viral load and ultimately contributes to the alleviation of influenza symptoms. [, ]

Q4: Is there information available regarding the molecular formula, weight, or spectroscopic data of this compound?

A4: The provided scientific literature focuses primarily on the pharmacological and clinical aspects of this compound. Specific details regarding its molecular formula, weight, and spectroscopic data are not included in these research papers.

Q5: Describe the pharmacokinetic profile of this compound after inhalation.

A5: Following inhalation, LO rapidly appears in the plasma and is subsequently hydrolyzed to Laninamivir. [] Laninamivir exhibits a longer half-life compared to LO and is slowly eliminated from the body. [, ]

Q6: How does the pharmacokinetic profile of Laninamivir contribute to its long-acting antiviral effect?

A6: The prolonged retention of Laninamivir in the lungs, particularly within the epithelial lining fluid (ELF), is a key factor contributing to its long-acting effect. [, , ] Studies have shown that Laninamivir concentrations in ELF remain above the 50% inhibitory concentration (IC50) for viral neuraminidases for up to 10 days after a single inhalation. [, , ]

Q7: What is the evidence for the efficacy of this compound in treating influenza?

A8: Numerous in vitro and in vivo studies have demonstrated the efficacy of LO against various influenza A and B virus strains, including oseltamivir-resistant viruses. [, ] In animal models, a single administration of LO exhibited superior efficacy compared to multiple doses of other neuraminidase inhibitors, such as Zanamivir and Oseltamivir. [, ] Clinical trials in humans have also confirmed the effectiveness of a single inhalation of LO for treating influenza, with results comparable to Oseltamivir. [, , ]

Q8: Are there any known mechanisms of resistance to Laninamivir?

A10: While Laninamivir demonstrates activity against a broad range of influenza strains, including those resistant to oseltamivir, resistance can still emerge. [] In vitro studies have identified specific mutations in the viral neuraminidase gene, such as E119A, E119K, and G147E, that confer resistance to Laninamivir. []

Q9: What is the primary route of administration for this compound, and why?

A12: this compound is designed for inhalation delivery using either a dry powder inhaler (DPI) or a nebulizer. [, ] This route of administration allows for direct delivery of the drug to the primary site of influenza infection - the respiratory tract. [, , ]

Q10: Are there any challenges associated with the inhalation delivery of this compound?

A13: While effective, inhalation delivery, especially using a DPI, can be challenging for certain patient populations, particularly young children and the elderly. [, ] Incomplete inhalation can occur, leading to suboptimal drug delivery and potentially affecting treatment outcomes. []

Q11: Are there any alternative delivery strategies being explored for this compound?

A14: Research has explored the use of nebulizers as an alternative to DPIs for delivering this compound, particularly for patients who might have difficulty with DPIs. [, ] Nebulizers generate a fine mist of the drug solution, making it easier to inhale. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.